molecular formula C17H19N3O3 B5811510 N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

Cat. No. B5811510
M. Wt: 313.35 g/mol
InChI Key: LZZQJVAGQXLQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide, also known as compound 1, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and diabetes. In

Mechanism of Action

The mechanism of action of N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Specifically, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 can lead to changes in gene expression that promote cancer cell death.
Biochemical and Physiological Effects
In addition to its potential in cancer treatment, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 has also been studied for its effects on inflammation and diabetes. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the immune response. This suggests that N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 may have potential as an anti-inflammatory agent. Additionally, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in a variety of disease models, making it a versatile tool for researchers. However, one limitation of using N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several areas of future research that could be explored with respect to N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1. One potential direction is the development of new cancer therapies based on this N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide. Another area of interest is the investigation of the mechanism of action of N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1, which could lead to a better understanding of its effects on cancer cells and other disease processes. Additionally, further studies could explore the potential of N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 as an anti-inflammatory agent or in the treatment of other diseases such as diabetes.

Synthesis Methods

The synthesis of N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 involves a multistep process that starts with the reaction of 2-aminopyridine with acetic anhydride to form N-acetyl-2-aminopyridine. This intermediate is then reacted with 4-isopropylphenol and triethylamine to form the desired product, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1. The overall yield of this process is around 50%, and the purity of N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 can be increased through further purification steps.

Scientific Research Applications

Compound 1 has been extensively studied for its potential in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12(2)13-6-8-14(9-7-13)22-11-16(21)23-20-17(18)15-5-3-4-10-19-15/h3-10,12H,11H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZQJVAGQXLQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate

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